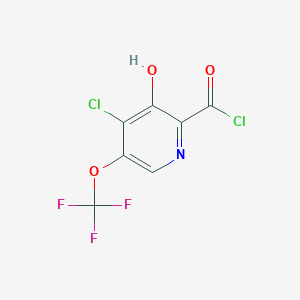
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride is a chemical compound known for its unique structural properties and reactivity It contains a chloro group, a hydroxy group, and a trifluoromethoxy group attached to a picolinoyl chloride backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride typically involves the chlorination of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinic acid. The reaction is carried out under controlled conditions using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted picolinoyl derivatives.
Oxidation: Formation of picolinoyl ketones or aldehydes.
Reduction: Formation of reduced picolinoyl derivatives.
Applications De Recherche Scientifique
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy and trifluoromethoxy groups influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-hydroxy-5-(trifluoromethoxy)aniline
- 4-Chloro-3-hydroxy-5-(trifluoromethoxy)benzoic acid
Uniqueness
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride is unique due to the presence of the picolinoyl chloride backbone, which imparts distinct reactivity and properties compared to other similar compounds. The trifluoromethoxy group also enhances its chemical stability and potential biological activity.
Propriétés
Formule moléculaire |
C7H2Cl2F3NO3 |
|---|---|
Poids moléculaire |
275.99 g/mol |
Nom IUPAC |
4-chloro-3-hydroxy-5-(trifluoromethoxy)pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-2(16-7(10,11)12)1-13-4(5(3)14)6(9)15/h1,14H |
Clé InChI |
LWTNSWGIHHKBRL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)C(=O)Cl)O)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


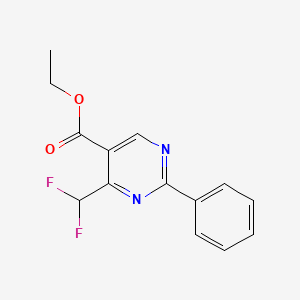
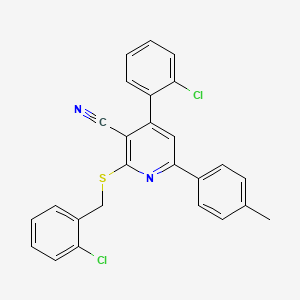
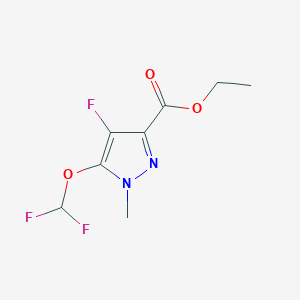



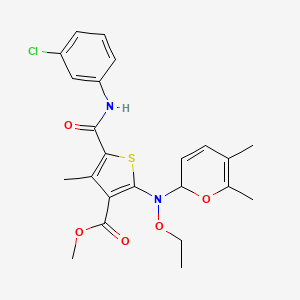
![7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B11775643.png)
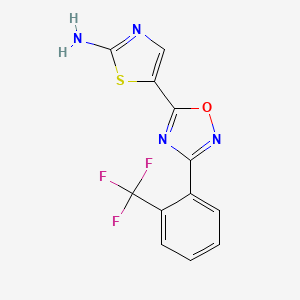
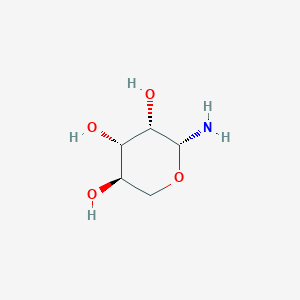
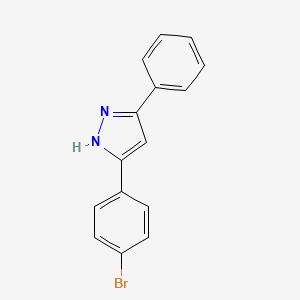
![4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B11775666.png)


